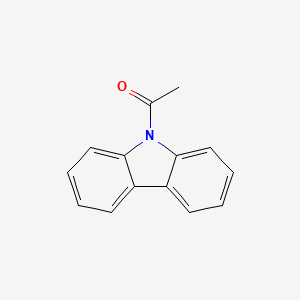

1-(9H-carbazol-9-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADSTRJVECIIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205989 | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-39-0, 27236-49-3 | |

| Record name | 9-Acetyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 574-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ACETYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Carbazole Scaffolds in Modern Organic and Medicinal Chemistry

Carbazole (B46965) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, extensively found in natural products and synthetic materials. The carbazole scaffold is a key structural motif in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include antibacterial, analgesic, anti-inflammatory, and anticancer properties. biomedres.us The inherent aromaticity and electron-rich nature of the carbazole ring system contribute to its ability to interact with various biological targets.

In the realm of materials science, the carbazole moiety is prized for its excellent photophysical and electrochemical properties. verypharm.com Carbazole-based materials are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Their ability to act as efficient hole-transporting materials and their high thermal stability make them particularly valuable in these applications.

Overview of Research Trajectories for N Substituted Carbazole Derivatives

Research into N-substituted carbazole (B46965) derivatives has been a fertile ground for the discovery of novel compounds with tailored properties. The substitution at the 9-position (the nitrogen atom) of the carbazole ring offers a convenient handle to modify the electronic and steric characteristics of the molecule, thereby fine-tuning its functionality.

One major research trajectory focuses on the development of novel fluorophores and chemosensors. For instance, N-substituted carbazoles have been designed to exhibit fluorescence, making them useful as probes for the detection of various analytes, including metal cations. clockss.org Another significant area of investigation is their application as building blocks for functional polymers and materials. lookchem.com By incorporating different functional groups at the N-position, researchers can modulate properties such as solubility, charge transport, and light-emitting characteristics. verypharm.com

Furthermore, the synthesis of N-substituted carbazole derivatives is a key strategy in the development of new therapeutic agents. ontosight.ai Modifications at the nitrogen atom can lead to enhanced biological activity and improved pharmacokinetic profiles. ontosight.ai For example, the introduction of specific side chains can influence the compound's ability to interact with biological targets like enzymes and receptors. ontosight.ai

Scope and Research Focus on 1 9h Carbazol 9 Yl Ethanone Systems

Direct N-Acylation Approaches to this compound

Direct N-acylation of carbazole is a common and straightforward method for the synthesis of this compound. This typically involves the reaction of carbazole with an acetylating agent, such as acetyl chloride or acetic anhydride. beilstein-journals.orgbeilstein-journals.org

Base-Catalyzed N-Acylation Reactions

Base-catalyzed N-acylation is a frequently employed method for the synthesis of this compound. In this approach, a base is used to deprotonate the nitrogen atom of the carbazole ring, thereby increasing its nucleophilicity and facilitating the subsequent acylation reaction. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). bas.bg The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone (B3395972).

For instance, carbazole can be deprotonated with sodium hydride in DMF, followed by the addition of an acetylating agent to yield the desired product. Another example involves the use of potassium carbonate as the base in a condensation reaction. bas.bg

A summary of base-catalyzed N-acylation reactions is presented in the table below.

| Base | Acetylating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Sodium Hydride | Ethyl Bromoacetate (B1195939) | DMF | 0°C to Room Temperature, 24 hr | 93 | |

| Potassium Carbonate | Chloroacetyl Chloride | THF | Reflux, 6-8 hr | - | bas.bg |

Triethylamine-Mediated N-Acylation Strategies

Triethylamine (B128534) (Et3N) is another base commonly utilized in the N-acylation of carbazole. bas.bg It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct when acyl chlorides are used as the acetylating agent. pearson.comvaia.com This prevents the protonation of the carbazole nitrogen and allows the reaction to proceed efficiently.

A typical procedure involves refluxing carbazole with chloroacetyl chloride in a dry solvent like acetone in the presence of triethylamine. bas.bg The reaction progress can be monitored by thin-layer chromatography (TLC). This method is particularly useful for preparing the intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone, which is a versatile precursor for further derivatization. bas.bg

Synthesis of Key Intermediates for Derivatization

The synthesis of key intermediates from this compound opens up avenues for creating a diverse library of carbazole derivatives with potentially enhanced biological activities or material properties.

Preparation of 1-(9H-carbazol-9-yl)-2-chloroethanone

A crucial intermediate in the derivatization of carbazole is 1-(9H-carbazol-9-yl)-2-chloroethanone. This compound is readily synthesized by the N-acylation of carbazole with chloroacetyl chloride. bas.bg The reaction is typically performed in a solvent such as acetone or dichloromethane, often with triethylamine as a base to neutralize the HCl formed. bas.bg High yields of approximately 90-92% have been reported for this reaction. This intermediate serves as a valuable building block for introducing various functional groups through nucleophilic substitution of the chlorine atom. bas.bgijper.org

| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Carbazole | Chloroacetyl Chloride | Triethylamine | Acetone | Reflux, 4 hr | ~90 | |

| Carbazole | Chloroacetyl Chloride | Triethylamine | Dichloromethane | - | 92 |

Formation of 2-(9H-carbazol-9-yl)acetohydrazide

Another important intermediate is 2-(9H-carbazol-9-yl)acetohydrazide. This compound is typically prepared from an ester derivative, such as ethyl 2-(9H-carbazol-9-yl)acetate. The synthesis of the ester is achieved by reacting carbazole with ethyl bromoacetate. acgpubs.orgresearchgate.net The subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the acetohydrazide. ijper.orgacgpubs.orgresearchgate.net This hydrazide is a key precursor for the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and thiazolidinones. ijper.orgnih.govbiomedres.us

Advanced Derivatization Strategies of this compound Analogs

The core structure of this compound can be further modified to create a wide array of analogs with diverse properties. These derivatization strategies often involve reactions at the acetyl group or the carbazole ring itself.

One common strategy involves the condensation of 2-(9H-carbazol-9-yl)acetohydrazide with various aromatic acid chlorides to form acetyl benzohydrazide (B10538) derivatives. acgpubs.org This nucleophilic addition-elimination reaction allows for the introduction of different substituted aromatic rings. acgpubs.org

Another approach is the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with isothiocyanates to produce carbazole-based hydrazine-carbothioamides. nih.gov These compounds can be further cyclized to form various heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives.

Furthermore, the intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone is a versatile substrate for synthesizing a variety of derivatives. It can undergo nucleophilic substitution reactions with different aminophenols to yield carbazole analogues conjugated with phenolic moieties. bas.bg It can also be reacted with aminothiadiazole derivatives to create compounds containing both carbazole and thiadiazole rings. ijipls.co.in

Condensation Reactions with Substituted Benzaldehydes

A prominent method for elaborating the this compound structure is through condensation reactions with substituted benzaldehydes. The Claisen-Schmidt condensation, a base-catalyzed reaction, is frequently employed to synthesize chalcones, which are valuable intermediates for further heterocyclic synthesis. chemrevlett.comnih.gov This reaction involves the condensation of an acetophenone (B1666503) derivative, in this case, this compound or its N-substituted analogues, with an aromatic aldehyde. chemrevlett.comrsc.org

For instance, the reaction of 1-(9-ethyl-9H-carbazol-3-yl)ethanone with 4-nitrobenzaldehyde (B150856) yields 1-(9-ethyl-9H-carbazol-3-yl)-3-(4-nitrophenyl)propenone. tandfonline.com This resulting chalcone (B49325) can then be further modified, for example, by reduction of the nitro group to an amine, providing a handle for the introduction of other functional groups. tandfonline.com The synthesis of a series of chalcone derivatives bearing 2,4-thiazolidinedione (B21345) and benzoic acid moieties has also been reported, showcasing the versatility of this approach. researchgate.net

The general scheme for the Claisen-Schmidt condensation is as follows:

An acetophenone and an aromatic aldehyde are reacted in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. chemrevlett.com

The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. chemrevlett.comtandfonline.com

The resulting chalcone product is often isolated by filtration and purified by recrystallization. tandfonline.com

Interactive Table: Examples of Chalcones Synthesized from Carbazole Derivatives

| Carbazole Starting Material | Benzaldehyde Derivative | Resulting Chalcone | Reference |

| 1-(9-ethyl-9H-carbazol-3-yl)ethanone | 4-nitrobenzaldehyde | 1-(9-Ethyl-9H-carbazol-3-yl)-3-(4-nitro-phenyl)-propenone | tandfonline.com |

| N-(4-formylphenyl)carbazole | 2,4-difluoroacetophenone | (2E)-3-[4-(9H-carbazol-9-yl)phenyl]-1-(2,4-difluorophenyl)prop-2-en-1-one | rsc.org |

| N-(4-formylphenyl)carbazole | 3,4-difluoroacetophenone | (2E)-3-[4-(9H-carbazol-9-yl)phenyl]-1-(3,4-difluorophenyl)prop-2-en-1-one | rsc.org |

Cyclization Reactions for Heterocyclic Ring Formation (e.g., Thiazolidinone, Oxadiazole)

The derivatives of this compound serve as versatile precursors for the synthesis of various heterocyclic rings, including thiazolidinones and oxadiazoles. These heterocyclic moieties are known to impart significant biological activities to the parent carbazole structure.

Thiazolidinone Ring Formation: Thiazolidinone derivatives can be synthesized from carbazole-based chalcones. researchgate.net A common route involves the reaction of a chalcone with a compound containing a thiol group, such as thioglycolic acid. ijper.org For example, novel carbazole-linked thiazolidinedione derivatives have been synthesized and evaluated for their antimicrobial potential. researchgate.net The synthesis of carbazole derivatives with a thiazolidinone scaffold often starts with the condensation of carbazole with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)-2-chloroethanone. This intermediate is then reacted with hydrazine hydrate and subsequently with substituted benzaldehydes to form Schiff bases, which are then cyclized with thioglycolic acid to yield the final thiazolidinone derivatives. ijper.org

Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from carbazole precursors typically begins with the conversion of a carbazole derivative to a corresponding hydrazide. uomosul.edu.iqtmkarpinski.comresearchgate.net For instance, 9H-carbazole can be reacted with ethyl chloroacetate (B1199739) to yield ethyl 9H-carbazol-9-ylacetate, which is then converted to 2-(9H-carbazol-9-yl)acetohydrazide by reacting with hydrazine hydrate. uomosul.edu.iq This hydrazide can then be reacted with various aromatic aldehydes to form hydrazones. uomosul.edu.iqrdd.edu.iq Subsequent cyclization of these hydrazones, often using an oxidizing agent or a dehydrating agent like acetic anhydride, leads to the formation of the 1,3,4-oxadiazole ring. uomosul.edu.iqrdd.edu.iqmdpi.com

Interactive Table: Synthesis of Heterocyclic Rings from Carbazole Derivatives

| Starting Carbazole Derivative | Reagents for Cyclization | Heterocyclic Ring Formed | Reference |

| Carbazole-chalcone | Thioglycolic acid | Thiazolidinone | researchgate.netijper.org |

| 2-(9H-carbazol-9-yl)acetohydrazide | Substituted benzaldehyde, Acetic anhydride | 1,3,4-Oxadiazole | uomosul.edu.iqrdd.edu.iq |

| 2-(9H-carbazol-9-yl)acetohydrazide | Aromatic acid hydrazide, POCl₃ | 1,3,4-Oxadiazole | mdpi.com |

Mannich Reactions in the Functionalization of Carbazole Derivatives

The Mannich reaction is a powerful tool for introducing aminomethyl groups into the carbazole framework, leading to the synthesis of Mannich bases with potential biological activities. mdpi.com This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (the carbazole derivative), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov

Novel N-Mannich bases of carbazole have been synthesized by reacting carbazole with various secondary amines and aldehydes like formaldehyde (B43269) and acetaldehyde. inflibnet.ac.in The reaction is typically carried out by refluxing the components in a suitable solvent such as ethanol. nih.gov The resulting Mannich bases can be isolated and purified for further evaluation. For instance, N-Mannich bases have been prepared from Schiff bases of 2-aminopyrimidine (B69317) derivatives, where the acidic imino moiety of isatin (B1672199) reacts with a secondary amine and formaldehyde. mdpi.com

Nucleophilic Substitution Reactions for Side Chain Introduction

Nucleophilic substitution reactions are fundamental in modifying the this compound scaffold to introduce a variety of side chains. These reactions typically involve the displacement of a leaving group on a side chain attached to the carbazole nitrogen with a nucleophile. nih.gov

A common strategy involves the initial N-alkylation of carbazole with a reagent containing a leaving group, such as ethyl bromoacetate or chloroacetyl chloride. ijper.orgnih.gov For example, reacting carbazole with ethyl bromoacetate in the presence of a base like sodium hydride in DMF yields ethyl 2-(9H-carbazol-9-yl)acetate. nih.gov The ester group can then be further transformed, for instance, by reaction with hydrazine to form a hydrazide, which can then be used to build more complex side chains. nih.gov Similarly, reaction of carbazole with chloroacetyl chloride gives 1-(9H-carbazol-9-yl)-2-chloroethanone, where the chlorine atom can be readily displaced by various nucleophiles. ijper.org Another example involves the reaction of epoxy intermediates with different amines under basic conditions to introduce amino alcohol side chains. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of carbazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netrsc.org

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. doi.org One-pot reactions and multicomponent reactions (MCRs) are excellent strategies for improving atom economy and minimizing waste, as they reduce the number of synthetic steps and purification stages. researchgate.netresearchgate.net For example, a one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions has been developed. bohrium.com The Diels-Alder reaction of 3-alkenyl indoles with a conjugated alkynyl ketone is another example of an atom-economic, catalyst-free method for synthesizing substituted 1-acetyl carbazoles. doi.org These approaches not only save time and resources but also reduce the generation of harmful chemical waste. researchgate.net

Solvent Selection and Recovery in Synthetic Protocols

The choice of solvent is a critical aspect of green synthesis. Ideally, solvents should be non-toxic, renewable, and easily recoverable. Efforts are being made to replace hazardous organic solvents with greener alternatives. For instance, a facile and efficient green protocol for the synthesis of carbazole derivatives has been developed using solvent-free conditions or greener solvents. researchgate.net The use of deep eutectic solvents as a reaction medium for the synthesis of functionalized carbazoles is another promising green approach. bohrium.com

Furthermore, the development of catalyst systems that can be easily recovered and reused is a significant step towards sustainable chemistry. For example, the use of a magnetic catalyst in a multicomponent reaction for the preparation of amides allows for easy separation and reuse of the catalyst, aligning with the principles of sustainable chemistry. researchgate.net

Microwave-Assisted Synthesis and Continuous Flow Reactor Applications

Modern synthetic chemistry has increasingly adopted green and efficient technologies to optimize reaction conditions, reduce waste, and improve scalability. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and continuous flow reactors represent two such powerful advancements. These methods offer significant advantages over traditional batch processing, including dramatically reduced reaction times, enhanced yields, and improved safety and reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to rapidly heat reactions by directly coupling with polar molecules in the mixture. This efficient energy transfer can lead to a significant acceleration of chemical reactions, often resulting in higher yields and cleaner product profiles by minimizing thermal degradation and side reactions. nih.gov

The N-acetylation of carbazole to form this compound is a prime example of a reaction that benefits from this technology. A reported microwave-assisted protocol using carbazole, acetyl chloride, and aluminum trichloride (B1173362) achieves a 71% yield in just 15 minutes at 80°C. This is a notable improvement over conventional heating methods, which yield a lower 62% under similar conditions. The advantages extend to the synthesis of various carbazole derivatives. For instance, the one-pot cyclization-acylation to produce a tetrahydrocarbazole derivative sees yields of 80-85% in 30 minutes under microwave irradiation, a significant reduction from the 6-8 hours required conventionally.

The application of microwave heating is not limited to acylation. The N-alkylation of carbazole with alkyl halides, a related transformation at the nitrogen atom, is also remarkably fast when assisted by microwaves in dry media, proceeding with high yields. researchgate.netcem.com

Interactive Table 1: Microwave-Assisted Synthesis of Carbazole Derivatives

| Product | Reactants | Catalyst/Reagents | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Carbazole, Acetyl chloride | AlCl₃ | 150 W, 80°C | 15 min | 71% | |

| 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | Cyclohexanone, Phenylhydrazine, Acetyl chloride | Polar solvent (e.g., DMF) | 750 W, 100–120°C | 30 min | 80-85% | |

| N-Alkylcarbazoles | Carbazole, Alkyl halides | K₂CO₃ (adsorbed) | Microwave irradiation | Fast | High | researchgate.net |

| Neu5Ac1Me O-peracetate | Methyl N-acetylneuraminate (1) | Ac₂O, Pyridine, DMAP | Microwave irradiation, 70°C | 10 min | 93% | nih.gov |

Continuous Flow Reactor Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility, scalability, and safety, particularly for highly exothermic or hazardous reactions. researchgate.net

Flow systems have been successfully applied to the synthesis of carbazole scaffolds. A notable example is the synthesis of 1,4-dimethylcarbazoles from substituted indoles and 2,5-hexanedione. Using a solid K-10 montmorillonite (B579905) clay catalyst in a flow reactor at 140°C, a high conversion (>90%) to the desired carbazole was achieved with a production rate of approximately 80 mg per hour. researchgate.net

Interactive Table 2: Continuous Flow Synthesis of Carbazole Derivatives

| Product/Reaction | Reactants | Catalyst/System | Conditions | Residence Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dimethylcarbazoles | Substituted Indoles, 2,5-Hexanedione | K-10 Montmorillonite Clay | 140°C, 0.4 mL/min | N/A | >90% conversion | researchgate.net |

| Carbazole (via Fischer Indole Synthesis) | Cyclohexanone, Phenylhydrazine | Microwave-assisted flow reactor | N/A | 24 s | 75% | rsc.org |

| Acetyl Phloroglucinol (Phenol Acetylation) | Phloroglucinol, Acetic Anhydride | Ethyl Acetate (solvent) | Flow reactor | 1 min | ≥ 98% | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Moiety

The carbazole nucleus is an electron-rich aromatic system, generally prone to electrophilic aromatic substitution (SEAr). However, the presence of the N-acetyl group deactivates the ring system towards electrophiles. Despite this deactivation, electrophilic substitution can occur, typically directed to specific positions on the carbazole core. For instance, 3,6-disubstituted carbazoles can be prepared through SEAr reactions. nii.ac.jp

Nucleophilic substitution reactions on the carbazole ring are less common and typically require specific activating groups or reaction conditions. The primary reactivity of this compound often involves the N-acetyl group acting as a directing group for functionalization at other positions, particularly through modern C-H activation techniques, rather than classical SEAr or SNAr reactions on the carbazole core itself. scribd.com

Oxidation and Reduction Pathways of the Ethanone Moiety and Carbazole Core

Oxidation: The carbazole core of this compound is susceptible to oxidation, particularly through electrochemical methods. The oxidation process typically involves the electron-rich nitrogen-containing aromatic system. preparatorychemistry.com Electrochemical oxidation of carbazole derivatives often leads to the formation of radical cations. nih.govacs.org These reactive intermediates can then undergo coupling reactions, predominantly at the C3 and C6 positions which possess high electron density, to form bicarbazyl structures or electropolymerized films on an electrode surface. nih.govacs.orgbeilstein-journals.org

Reduction: The carbazole core can be hydrogenated (reduced) under catalytic conditions. This reaction is of significant interest in the context of liquid organic hydrogen carriers (LOHCs), where carbazole derivatives are used to store and release hydrogen. researchgate.netmdpi.com The hydrogenation of N-acetylcarbazole is an endothermic process. researchgate.netmdpi.com

The ethanone (acetyl) group can also undergo specific transformations. For example, it can be converted into an N-(1,2-dichloroethenyl) group by reacting with phosphorus pentachloride. This product can then be dehalogenated to form N-ethynylcarbazole, demonstrating a transformation pathway for the acetyl moiety. clockss.orgcore.ac.uk

Mechanistic Studies of this compound Reactions

The electrochemical oxidation of carbazole derivatives, including N-acetylcarbazole, has been a subject of detailed study. The mechanism generally begins with a one-electron oxidation of the carbazole moiety at an electrode surface to form a monoradical cation. nih.govacs.org Cyclic voltammetry studies show that for carbazole-containing compounds, the first oxidation wave corresponds to this event. nih.govacs.org For a related compound, 4-(9H-carbazol-9-yl)benzaldehyde, the electrochemical oxidation is an irreversible process. researchgate.net The stability and subsequent reaction of the radical cation determine the final products. Often, this involves dimerization through C-C bond formation between two radical cations, typically at the 3 and 6 positions of the carbazole rings, leading to the formation of oligomeric or polymeric films. nih.govbeilstein-journals.org

| Compound Type | Oxidation Potential (V) | Mechanism/Observation | Reference |

|---|---|---|---|

| Carbazole-based HPB | ~0.95 V vs FcH/FcH⁺ | Oxidation to monoradical cation, followed by electropolymerization. | nih.govacs.org |

| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | 1.39 V (Eox¹) and 1.81 V (Eox²) | Two oxidation waves observed in the first cycle. | beilstein-journals.org |

| Pyridines with N,N-diphenylamino-substituent | 1.00 V and 1.08 V | Lower oxidation onset due to strong π-conjugation and electron-donating substituent. | researchgate.net |

| Carbazole-containing pyridines | 1.15 V and 1.25 V | Higher oxidation potential compared to N,N-diphenylamino analogues. | researchgate.net |

Transition metal-catalyzed C-H functionalization has become a powerful strategy for modifying carbazoles. chim.it In many of these reactions, the N-acetyl group of this compound serves as a directing group, enabling highly regioselective transformations that would be difficult to achieve with classical methods. nii.ac.jp

Rhodium(III) catalysts have been effectively used for the C-H alkenylation of N-acetylcarbazoles. A cationic Cp*Rh(III) catalyst smoothly promotes mono-alkenylation at the C1-position. nii.ac.jpchim.itresearchgate.net Interestingly, by switching to a different ligand system, such as a cationic CpERh(III) catalyst, a second alkenylation can be achieved to yield 1,8-dialkenylated carbazoles. nii.ac.jpchim.it The acetyl directing group can be readily removed after the reaction, providing access to 1- and/or 8-alkenyl-N-H-carbazole derivatives. nii.ac.jp

Gold-catalyzed carbene transfer reactions also enable the C-H functionalization of N-acetylcarbazole. nih.govsemanticscholar.org These reactions can introduce multiple functional groups onto the carbazole framework. nih.gov Palladium catalysis, assisted by a transient directing mediator like norbornene, has also been developed for the C1-alkylation and acylation of carbazoles. nih.gov

| Catalyst System | Reactant | Position(s) Functionalized | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| [Cp*Rh(MeCN)₃][SbF₆]₂ | n-butyl acrylate | C1 | 1-alkenylcarbazole | 61% | nii.ac.jp |

| [CpERhCl₂]₂ / AgSbF₆ | n-butyl acrylate | C1, C8 | 1,8-dialkenyl-N-H-carbazole | 48% | nii.ac.jp |

| Rh(I) catalyst | Alkenes | C1 | C1 alkyl substituted PhenCarPhos | Not specified | chim.it |

| Ir(III) catalyst | Diazo compounds | C1 | C1 functionalized carbazole | Not specified | chim.it |

Reaction Kinetics and Thermodynamic Considerations

The thermodynamics of reactions involving this compound have been investigated, particularly for its use in hydrogen storage. Density Functional Theory (DFT) calculations have been used to study the thermodynamic properties of its hydrogenation and dehydrogenation cycle. mdpi.com The dehydrogenation reaction is endothermic, and for N-acetylcarbazole, it is predicted to require a temperature of 473 K. researchgate.netmdpi.com The enthalpy of fusion (ΔfusH) for solid N-acetylcarbazole has been determined to be 15.1 kJ/mol at 349.9 K. nist.gov

Kinetic studies of related systems provide insight into the reactivity of this compound. For instance, in the electrochemical oxidation of catechols, the observed homogeneous rate constants (kobs) of coupling reactions can be estimated by analyzing cyclic voltammetry data. ias.ac.in A similar approach could be applied to quantify the kinetics of the dimerization of the N-acetylcarbazole radical cation. The rate of C-H functionalization reactions is also a key parameter, with microwave-assisted synthesis being shown to significantly reduce reaction times and enhance kinetics for related carbazole functionalizations. Furthermore, studies on charge-transfer (CT) complexes formed between N-acetylcarbazole and acceptors like chloranil (B122849) have provided thermodynamic association constants, offering quantitative insight into the electronic interactions governing these complexes. gatech.edu

Advanced Spectroscopic and Computational Characterization of 1 9h Carbazol 9 Yl Ethanone Systems

Structural Elucidation Techniques

The precise molecular structure and connectivity of 1-(9H-carbazol-9-yl)ethanone are unequivocally established through a suite of powerful analytical methods.

High-resolution ¹H and ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the carbazole (B46965) moiety and the methyl protons of the acetyl group. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. A key feature is the downfield shift of the protons at positions 4 and 5, which are deshielded by the carbonyl group of the acetyl moiety. The methyl protons appear as a sharp singlet, significantly shifted downfield, confirming the attachment of the acetyl group to the nitrogen atom. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield chemical shift. The spectrum also resolves the signals for the eight unique aromatic carbons of the carbazole skeleton. rsc.org

Detailed chemical shift assignments are presented in the table below.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | H-1, H-8 | 8.16 (d, J = 8.4 Hz) | 126.4 |

| Aromatic CH | H-4, H-5 | 8.00-8.05 (m) | 120.4 |

| Aromatic CH | H-3, H-6 | 7.48-7.54 (m) | 128.0 |

| Aromatic CH | H-2, H-7 | 7.39-7.45 (m) | 124.4 |

| Aromatic C (quaternary) | C-4a, C-4b | - | 114.9 |

| Aromatic C (quaternary) | C-8a, C-9a | - | 138.4 |

| Carbonyl C=O | - | - | 170.0 |

| Methyl CH₃ | - | 2.97 (s) | 28.4 |

FTIR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound shows several key absorption bands. rsc.org A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the acetyl group. rsc.orgspecac.com Aromatic C-H stretching vibrations appear at higher wavenumbers, while the aromatic C=C stretching vibrations are found in the fingerprint region. vscht.cz

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3031 | Aromatic C-H Stretch | Medium |

| 1693 | Amide C=O Carbonyl Stretch | Strong |

| 1446 | Aromatic C=C Stretch | Medium |

| 1372 | C-N Stretch | Medium |

| 1172 | C-H Bending | Medium |

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. For this compound (C₁₄H₁₁NO), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. The experimentally determined monoisotopic mass is consistent with the calculated value of 209.08406 Da. uni.lu

A principal fragmentation pathway involves the cleavage of the N-acetyl bond, resulting in a stable carbazole radical cation. This fragmentation is often responsible for the base peak in the spectrum. chemguide.co.uk

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| MS | Molecular Formula | C₁₄H₁₁NO |

| HRMS | Calculated Monoisotopic Mass | 209.08406 Da |

| MS | Molecular Ion Peak [M]⁺ (m/z) | 209 |

| MS | Major Fragment Ion (m/z) | 167 ([M-C₂H₂O]⁺) |

For this related compound, X-ray diffraction studies revealed an orthorhombic crystal system. The carbazole moiety is nearly planar but slightly bowed. In the crystal lattice, molecules are linked through intermolecular interactions, specifically C-H···O and C-H···π interactions. nih.gov It is highly probable that this compound would exhibit similar packing motifs, with hydrogen bonds involving the carbonyl oxygen and π-π stacking or C-H···π interactions between the aromatic carbazole rings, governing its solid-state architecture.

Electronic Structure and Spectroscopic Properties Analysis

The electronic properties and transitions of the molecule are investigated using UV-Vis spectroscopy.

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the carbazole chromophore. The spectrum of the parent carbazole molecule typically shows strong absorption bands corresponding to π-π* transitions. scholarena.com Experimental data for carbazole shows a high absorbance peak at 291 nm, with minor peaks at 323 nm and 333 nm. scholarena.com N-substitution, as in this compound, generally results in spectra that are characteristic of the substituted carbazole system, with absorption maxima observed in similar regions. researchgate.net These absorption bands are attributed to electronic transitions to the first and second excited singlet states of the carbazole moiety. researchgate.net

Table 4: UV-Vis Absorption Maxima (λmax) for Carbazole Systems

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Carbazole | Ethanol:Water | 291, 323, 333 | π → π |

| N-ethylcarbazole | Dichloromethane | ~295, ~345 | π → π |

Fluorescence and Emission Spectroscopy: Photophysical Characterization

The carbazole moiety is a well-known fluorophore, and its derivatives are extensively studied for their luminescent properties. researchgate.net The photophysical characteristics of these compounds, such as fluorescence emission, are influenced by the substituents attached to the carbazole ring system. In this compound, the acetyl group at the 9-position modifies the electronic properties of the carbazole core, thereby affecting its emission spectrum.

Carbazole-based molecules are noted for their applications in organic light-emitting diodes (OLEDs) and sensors due to their electroactivity and luminescence. researchgate.net While specific quantum yield and fluorescence lifetime data for this compound are not extensively detailed in readily available literature, studies on closely related derivatives provide insight into its expected behavior. For instance, other carbazole derivatives are known to exhibit strong blue fluorescence. researchgate.net The fluorescence properties are highly sensitive to the molecular environment and can be tuned by altering the chemical structure. nih.gov The interaction with other molecules or changes in the environment can lead to significant fluorescence enhancement or quenching. nih.govrsc.org For example, the fluorescence of some carbazole derivatives increases significantly upon binding to DNA G-quadruplex structures. nih.gov

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Compound/System | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Observations | Reference |

|---|---|---|---|---|---|

| (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (in DMSO) | ~430 nm | ~540 nm | ~110 nm | Emission maxima show red shifts with increasing solvent polarity. | rsc.org |

| 9-benzyl-9H-carbazole derivative (Bncz 1) | Not specified | ~400-450 nm | Not specified | Fluorescence intensity increases significantly in the presence of Ce(III) ions. | clockss.org |

| Carbazole derivatives binding to Bcl-2 G-quadruplex | Not specified | Not specified | Not specified | Strong fluorescence enhancement observed after binding to DNA. | nih.gov |

Note: This table presents data for derivatives to illustrate the general photophysical behavior of the carbazole scaffold.

Solvatochromism and Acidochromism Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in molecules where the dipole moment differs between the ground and excited states. Fluorescence emission is often more sensitive to solvent effects than absorption. nih.govevidentscientific.com An increase in solvent polarity typically stabilizes the excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com

Carbazole derivatives frequently exhibit solvatochromic behavior. Studies on related push-pull chromophores containing a carbazole unit show that the absorption and emission wavelength maxima experience red shifts as the solvent polarity increases. rsc.org This indicates a larger dipole moment in the excited state compared to the ground state, a common feature in such intramolecular charge transfer systems.

Acidochromism refers to the change in color in response to a change in pH. This property is crucial for the development of pH sensors. In carbazole derivatives, the presence of basic or acidic sites can lead to protonation or deprotonation, altering the electronic structure and, consequently, the absorption and fluorescence spectra. nih.gov For example, the fluorescence intensity of a 9-benzyl-9H-carbazole derivative was found to be optimal in a pH range of 4.0 to 7.0, demonstrating its sensitivity to the acidity of the medium. clockss.org This suggests that this compound may also exhibit changes in its photophysical properties in response to pH variations, although specific studies are not widely reported.

Table 2: Solvatochromic Shift in a Carbazole Derivative (ECPO)

| Solvent | Polarity (ET(30)) | Absorption Max (λabs) | Emission Max (λem) |

|---|---|---|---|

| n-Hexane | 31.0 | 412 nm | 506 nm |

| Toluene | 33.9 | 419 nm | 518 nm |

| Dichloromethane | 41.1 | 425 nm | 533 nm |

| Acetone (B3395972) | 42.2 | 421 nm | 532 nm |

| DMSO | 45.0 | 430 nm | 540 nm |

Data adapted from a study on (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one to illustrate the solvatochromic effect. rsc.org

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for understanding the structure-property relationships of complex organic molecules like this compound.

Density Functional Theory (DFT) for Electronic Distribution and Optoelectronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. iut.ac.ir For carbazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, molecular orbital distributions (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electronic properties. iaamonline.orgnih.govnih.gov

The HOMO-LUMO energy gap is a critical parameter for assessing the optoelectronic properties of a material, as it relates to its electronic excitation and charge transport capabilities. researchgate.net DFT studies on various carbazole systems have shown that chemical modifications can effectively tune this energy gap. iaamonline.org For instance, adding electron-donating or electron-withdrawing groups can alter the electronic distribution and shift the absorption wavelengths. iaamonline.org These calculations provide valuable insights that guide the design of new carbazole-based materials for applications in electronic devices like solar cells and OLEDs. jnsam.comjnsam.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.govjchr.org This method is widely used in drug design to understand and predict ligand-target interactions. Carbazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. nih.gov

These simulations have investigated the interaction of carbazole-based ligands with various biological targets. For example, derivatives have been docked into the active sites of enzymes such as tyrosyl-tRNA synthetase, Beta-Ketoacyl-Acp Synthase III, caspase-3, and 17-beta-hydroxysteroid dehydrogenase. nih.govrsc.org Docking studies also explore interactions with nucleic acids, where carbazole moieties can bind to DNA grooves or intercalate between base pairs. semanticscholar.org The results of these simulations, which include binding energy calculations and visualization of interactions like hydrogen bonds and pi-stacking, help to rationalize the biological activity of these compounds and guide the synthesis of more potent derivatives. nih.govrsc.org

Table 3: Examples of Protein Targets for Carbazole Derivative Docking Studies

| Protein Target | PDB ID | Therapeutic Area | Type of Interactions Observed | Reference |

|---|---|---|---|---|

| Caspase-3 | 5IAE | Anticancer | Active site binding | rsc.org |

| 17-beta-hydroxysteroid dehydrogenase type 1 | 1FDW | Anticancer | Active site binding | rsc.org |

| S. aureus dihydrofolate reductase (DHFR) | 3FYV | Antimicrobial | Hydrogen bonding, hydrophobic interactions | jchr.org |

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and their relative energies. drugdesign.org This process is typically coupled with energy minimization, a computational procedure that adjusts the geometry of a molecule to find a local or global minimum on its potential energy surface. hakon-art.comijcsit.com

For this compound, conformational analysis would focus on the orientation of the acetyl group relative to the planar carbazole ring system. While the C(acetyl)-N(carbazole) bond has some rotational freedom, steric hindrance and electronic effects will favor certain conformations. DFT and other molecular mechanics methods are used to perform geometry optimization, which is a form of energy minimization, to determine the most stable structure. nih.gov Finding the lowest energy conformation is crucial for accurate predictions of spectroscopic properties and for use in molecular docking simulations. ijcsit.com

Computational Prediction of Electronic Transitions and Spectroscopic Signatures

Computational chemistry provides tools to predict the spectroscopic properties of molecules, which can be compared with experimental results. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. iaamonline.org This allows for the prediction of UV-Visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. nih.gov

TD-DFT calculations on carbazole derivatives have successfully predicted their maximum absorption wavelengths (λmax) in both the gas phase and in different solvents, often showing good agreement with experimental data. rsc.orgiaamonline.orgnih.gov By modeling the solvent environment, for example with the Polarizable Continuum Model (PCM), these calculations can also simulate solvatochromic effects. nih.gov Such computational predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π-π* or intramolecular charge transfer). iaamonline.org

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | N-acetylcarbazole |

| (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one | ECPO |

| 9-benzyl-9H-carbazole | - |

| 1-(9-ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione | - |

| N-acetyl- N′-methylprolineamide | - |

| 9-p-tolyl-9H-carbazole-3-carbaldehyde | HCCD |

| Europium (III) | - |

Intramolecular Charge Transfer (ICT) and Excited State Dynamics

The photophysical behavior of this compound, also known as N-acetylcarbazole, is profoundly influenced by the electronic interplay between the carbazole and acetyl groups. The carbazole moiety acts as an electron donor, while the acetyl group functions as an electron acceptor. This donor-acceptor architecture facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. The dynamics of the excited states are consequently highly sensitive to the surrounding environment, particularly the polarity of the solvent.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Initially, this is a Franck-Condon state, which can be described as a locally excited (LE) state, where the electron density is largely confined to the carbazole chromophore. Following this initial excitation, the molecule can relax through several competing pathways. In environments of low polarity, the molecule tends to relax by emitting a photon (fluorescence) from this LE state.

However, in polar solvents, a different pathway becomes dominant. The polar solvent molecules can reorient themselves around the excited molecule, a process known as solvent relaxation. evidentscientific.com This relaxation stabilizes a more polar excited state, the ICT state, where significant electron density has moved from the carbazole donor to the acetyl acceptor. This stabilization lowers the energy of the ICT state relative to the LE state. evidentscientific.com The transition from the ICT state back to the ground state is of lower energy than the transition from the LE state, resulting in a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. This phenomenon is known as solvatochromism.

The emission properties of carbazole derivatives are strongly dependent on their environment. For instance, studies on structurally related N-alkylated carbazoles show that fluorescence spectra and decay times are highly influenced by solvent properties. acs.org In protic solvents, the formation of hydrogen-bonded complexes can further complicate the excited-state dynamics, sometimes leading to dual fluorescence arising from different excited species. acs.org

The efficiency of fluorescence, or the fluorescence quantum yield (ΦF), is also heavily impacted by the ICT process. The formation of the ICT state often opens up efficient non-radiative decay channels, causing a decrease in the fluorescence quantum yield in more polar solvents. nih.gov This is because the charge-separated nature of the ICT state can enhance intersystem crossing (ISC) to the non-emissive triplet state (T₁) or facilitate other non-radiative relaxation pathways back to the ground state. nih.govnih.gov

The dynamics of these processes can be tracked using time-resolved spectroscopic techniques like transient absorption (TA) spectroscopy. Following ultrafast photoexcitation, TA spectra would reveal the presence of the initially formed S₁ (LE) state through its characteristic excited-state absorption (ESA) bands. researchgate.netmdpi.com On a picosecond timescale, particularly in polar solvents, the evolution of these bands into new features characteristic of the S₁ (ICT) state would be observable. On a longer, nanosecond timescale, the decay of the singlet ESA signals would be accompanied by the growth of absorption bands associated with the T₁ state, which is populated via intersystem crossing. researchgate.net For various N-alkylated carbazole derivatives, the S₁ state lifetime is typically in the range of 7-15 nanoseconds, and the T₁ state exhibits a characteristic absorption peak around 420 nm. researchgate.netmdpi.com

Table 1: Representative Photophysical Properties of this compound in Various Solvents Note: The following data are representative values based on trends observed for similar donor-acceptor carbazole systems and are intended for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |

| n-Heptane | 1.9 | 355 | 193 | 0.45 | 13.5 |

| Toluene | 2.4 | 368 | 605 | 0.38 | 12.1 |

| Dichloromethane | 8.9 | 410 | 1850 | 0.15 | 7.8 |

| Acetonitrile | 37.5 | 450 | 3100 | 0.05 | 3.2 |

Table 2: Characteristic Transient Absorption Bands for Excited States of N-Substituted Carbazole Systems Note: These values are based on published data for structurally related N-alkylated carbazoles and serve as expected spectral regions for this compound. researchgate.netmdpi.comresearchgate.net

| Excited State Species | Description | Characteristic Absorption Maxima (λmax) [nm] |

| S₁ (LE) | Singlet Locally Excited State | ~350, ~600 |

| S₁ (ICT) | Singlet Intramolecular Charge Transfer State | Broad absorption, typically red-shifted from LE state |

| T₁ | Triplet State | ~420 |

Pharmacological and Biological Research Applications of 1 9h Carbazol 9 Yl Ethanone and Its Derivatives

Antimicrobial Research

Derivatives of 1-(9H-carbazol-9-yl)ethanone have been extensively explored for their potential as antimicrobial agents. The core carbazole (B46965) structure provides a foundation for chemical modifications that have led to the development of compounds with significant efficacy against a range of pathogenic microorganisms.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has demonstrated that various derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,4-disubstituted 1,2,3-triazoles derived from a quinoxaline (B1680401) scaffold, which can be conceptually related to carbazole structures, showed significant inhibition of tested Gram-positive and Gram-negative strains.

Studies on other carbazole derivatives have provided more specific insights. For example, certain N-substituted carbazoles have shown potent activity. One study highlighted a derivative that exhibited very high specific activity against the Gram-negative bacterium Escherichia coli. researchgate.net Another study on N-substituted benzimidazole (B57391) incorporating a carbazole moiety reported good antibacterial activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net

The antibacterial activity of carbazole derivatives is often influenced by the nature and position of substituents on the carbazole ring. For example, it has been noted that carbazoles containing iodine substituents tend to be more effective against Gram-positive bacteria, while those with bromine substituents show better inhibition of Gram-negative bacteria. srce.hr

Assessment of Antifungal Activity Against Pathogenic Fungi

The antifungal potential of this compound derivatives has also been a key area of investigation. Various synthetic modifications of the carbazole skeleton have yielded compounds with promising activity against pathogenic fungi.

A study on the biological evaluation of a specific derivative, 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, and its analogues demonstrated their antifungal properties. nih.gov The antifungal activity of these synthesized compounds was assessed using the disc diffusion method against the pathogenic fungi Penicillium and Trichophyton. nih.gov

Further research into other carbazole derivatives has shown that substitutions on the carbazole ring can significantly impact antifungal efficacy. For example, certain carbamate (B1207046) and sulphonamide derivatives of carbazole have demonstrated excellent antifungal activities against Aspergillus niger, Candida albicans, and Fusarium oxysporum. researchgate.net

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a crucial quantitative measure of the efficacy of an antimicrobial agent. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Numerous studies have determined the MIC values for various derivatives of this compound against a spectrum of bacteria and fungi.

For instance, certain carbazole-based compounds have been found to be most active against Gram-positive Bacillus subtilis, with MIC values as low as 31.25 μg/ml. srce.hr In another study, a series of carbazole derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting MIC values ranging from 6.2 to 50 µg/mL against strains like B. subtilis, S. aureus, E. coli, and K. pneumoniae. researchgate.net

The following table summarizes the MIC values for selected carbazole derivatives from various research studies.

| Derivative Type | Microorganism | MIC (µg/mL) |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 |

| Hydrazinoacetyl carbazole derivative | B. subtilis, S. aureus, E. coli, K. pneumoniae | 6.2 - 50 |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. aureus | 30 |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. pyogenes | 40 |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. epidermidis | 50 |

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The extensive research on various carbazole derivatives has provided valuable insights into their structure-activity relationships (SAR). The antimicrobial potency of these compounds is significantly influenced by the type, number, and position of substituents on the carbazole core.

One key observation is the role of halogens. For example, carbazole derivatives substituted at the C-3 and C-6 positions have been shown to display better antibacterial activities than those substituted at the C-2 and C-7 positions. srce.hr Furthermore, iodo-substituted carbazoles demonstrated better suppression of Gram-positive bacteria, whereas bromo-containing carbazoles were more effective against Gram-negative bacteria. srce.hr

The nature of the substituent at the N-9 position of the carbazole ring also plays a critical role. The introduction of different functional groups at this position can modulate the antimicrobial spectrum and potency. For example, the synthesis of 9N-(hydrazinoacetyl)-carbazoles and their subsequent conversion to derivatives containing imidazole (B134444) and indole-imidazole moieties resulted in compounds with potent activity against a range of bacteria. researchgate.net

Anticancer and Antitumor Investigations

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds in the field of oncology research. Their planar aromatic system allows for intercalation with DNA, and they can be functionalized to interact with various biological targets involved in cancer progression.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., MCF7, HepG-2, HCT-116)

The cytotoxic effects of numerous derivatives of this compound have been evaluated against a panel of human cancer cell lines. These in vitro assays are fundamental in identifying compounds with potential anticancer activity.

MCF-7 (Human Breast Adenocarcinoma): Several studies have reported the cytotoxic activity of carbazole derivatives against the MCF-7 cell line. For instance, a series of 2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone derivatives were synthesized and screened for their in vitro anticancer activity against MCF-7 cells. nih.gov Some of these compounds were found to have a growth inhibitory concentration (GI50) of less than 10 µg/ml, indicating significant cytotoxic potential. nih.gov Another study investigated the genotoxicity of carbazole-derived molecules on MCF-7 cells, highlighting that small modifications to the carbazole structure can profoundly affect their anticancer properties. nih.gov

HepG-2 (Human Liver Cancer): The HepG-2 cell line has also been utilized to assess the anticancer potential of carbazole derivatives. Research has shown that certain synthesized carbazole derivatives exhibit a strong antiproliferative effect against HepG-2 cells, with some compounds displaying IC50 values in the low micromolar range.

HCT-116 (Human Colon Carcinoma): While less frequently reported for a broad range of this compound derivatives, the HCT-116 cell line has been used to evaluate the cytotoxicity of other classes of compounds, with some showing higher activity than the standard drug doxorubicin. The potential of carbazole derivatives against this cell line remains an area for further investigation.

The following table presents a selection of cytotoxicity data for various carbazole derivatives against different cancer cell lines.

| Derivative Series | Cancer Cell Line | Activity Metric | Value |

| 2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone | MCF-7 | GI50 | <10 µg/ml |

| 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)} methyl] acetohydrazide | MCF-7 | GI50 | <10 µg/ml |

| 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one derivative | HepG2 | IC50 | 7.68 µM |

| 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one derivative | MCF-7 | IC50 | 6.44 µM |

Studies on Topoisomerase Enzyme Inhibition

Carbazole derivatives have emerged as a significant area of focus in oncological research due to their interaction with human DNA topoisomerases, which are crucial enzymes in DNA replication, transcription, and maintaining chromatin structure. nih.gov A key strategy in cancer therapy involves the inhibition of topoisomerase II (Topo II). nih.govnih.gov Research has shown that the anticancer mechanism of some carbazole derivatives includes the inhibition of these enzymes. semanticscholar.org

Studies on symmetrically substituted carbazole derivatives have demonstrated their potential as Topo II inhibitors. nih.govsemanticscholar.org For instance, certain carbazole compounds have displayed concentration-dependent inhibitory activity against both Topo IIα and Topo IIβ isoforms in pBR322 DNA relaxation assays. nih.govsemanticscholar.org One particular compound, 3,6-di(2-furyl)-9H-carbazole, was identified as a novel catalytic inhibitor of Topo II. nih.govnih.gov It selectively inhibited the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. nih.govnih.gov This selective inhibition highlights its potential as a lead candidate for further development in anticancer drug research. nih.govnih.gov

In decatenation assays, which are necessary to separate intertwined DNA duplexes after replication, 3,6-di(2-furyl)-9H-carbazole also showed efficient, concentration-dependent inhibition of Topo IIα. researchgate.net Other derivatives, such as 2,7-Di(2-furyl)-9H-carbazole and 3,6-Di(2-thienyl)-9H-carbazole, moderately affected the functionality of both Topo II isoforms at high concentrations. nih.govsemanticscholar.org

Beyond Topo II, other studies have investigated the effects of carbazole derivatives on human Topoisomerase I (hTopo I). mdpi.com Specific 5,8-Dimethyl-9H-carbazole derivatives were tested for their ability to inhibit both hTopo I and hTopo II, with results indicating that the lead compounds selectively inhibited hTopo I. mdpi.com

Table 1: Inhibition of Topoisomerase Enzymes by Carbazole Derivatives

| Compound/Derivative | Target Enzyme | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 3,6-di(2-furyl)-9H-carbazole | Topo IIα | DNA Relaxation & Decatenation | Selective catalytic inhibitor of Topo IIα with minimal effect on Topo IIβ. | nih.gov, nih.gov |

| 2,7-Di(2-furyl)-9H-carbazole | Topo IIα & Topo IIβ | DNA Relaxation | Moderately affected the functionality of both isoforms at high concentrations. | nih.gov, semanticscholar.org |

| 3,6-Di(2-thienyl)-9H-carbazole | Topo IIα & Topo IIβ | DNA Relaxation | Moderately affected the functionality of both isoforms at high concentrations. | nih.gov, semanticscholar.org |

Molecular Docking with Oncological Protein Targets

Molecular docking studies are employed to understand the interactions between small molecules, like carbazole derivatives, and protein targets relevant to cancer. These computational simulations help predict binding affinities and modes of interaction, guiding the design of more potent inhibitors.

Research has explored the docking of carbazole analogs with various oncological protein targets. For example, docking studies have been performed with Janus kinase 3 (JAK3), a protein implicated in cancer cell growth. ccij-online.org The results from these studies, which compared several carbazole analogs to known drugs, suggested that certain derivatives could act as effective JAK3 blocker agents. ccij-online.org The calculated inhibition constant (Ki) for several carbazole-protein complexes was lower than that of the control drugs, indicating a potentially stronger binding affinity. ccij-online.org

In another study, derivatives of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. sciencescholar.us Molecular docking simulations showed that several of these designed molecules formed multiple conventional hydrogen bonds within the EGFR enzyme's active site, suggesting they could be promising candidates for further development. sciencescholar.us

Furthermore, molecular docking has been used to investigate the interaction of carbazole derivatives with human glutathione (B108866) reductase. researchgate.net One study found that a specific derivative exhibited the highest binding affinity with this protein, indicating a potential mechanism of action. researchgate.net These theoretical models provide a framework for rationally designing new carbazole derivatives as potential anticancer agents by predicting their interactions with key protein targets. nih.gov

Table 2: Molecular Docking Studies of Carbazole Derivatives with Oncological Targets

| Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Carbazole Analogs | Janus kinase 3 (JAK3) | Lower inhibition constants (Ki) compared to control drugs, suggesting potential as JAK3 blockers. | ccij-online.org |

| 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecules formed multiple hydrogen bonds with the EGFR enzyme, indicating potential inhibitory activity. | sciencescholar.us |

Antioxidant and Radical Scavenging Activity Studies

Carbazole and its derivatives are recognized for a range of biological activities, including antioxidant and radical scavenging properties. researchgate.netechemcom.comnih.gov These properties are crucial for mitigating oxidative stress, which is implicated in numerous diseases.

In Vitro Assays for Free Radical Neutralization (e.g., DPPH Assay)

The antioxidant potential of carbazole derivatives is frequently evaluated using in vitro assays that measure their ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method for this purpose. nih.govresearchgate.netuniroma1.it

In one study, a series of carbazole analogues conjugated with different aminophenols were synthesized from the key intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone. nih.gov The resulting compounds were tested for their DPPH radical scavenging activity. The research found that coupling the carbazole intermediate with various aminophenols enhanced this activity. nih.gov Specifically, a derivative bearing an electron-donating methoxy (B1213986) substituent on the phenolic moiety, 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, showed potent inhibition of the DPPH radical. nih.gov

Other research has also confirmed the radical scavenging activity of various carbazole derivatives. Studies on carbazole alkaloids isolated from Murraya koenigii leaves evaluated their ability to scavenge DPPH radicals, suggesting that the presence of an aryl hydroxyl substituent on the carbazole ring plays a role in this activity. nih.gov Similarly, newly synthesized 9H-carbazole derivatives demonstrated good antioxidant effects in the DPPH test. researchgate.net

Comparative Analysis with Standard Antioxidants

To gauge the efficacy of new compounds, their antioxidant activity is often compared against standard antioxidants like ascorbic acid (Vitamin C) and Trolox.

In the study involving derivatives of 1-(9H-carbazol-9-yl)-2-chloroethanone, the most potent compound was found to have a more significant DPPH radical scavenging activity than the standard used. nih.gov Another study that synthesized a series of 9H-carbazole compounds compared their antioxidant effects against ascorbic acid. The results indicated that two of the synthesized compounds showed the best outcomes in the DPPH assay when compared to the ascorbic acid control. researchgate.net

The antioxidant potential of carbazole-based compounds has also been assessed using other methodologies, such as the CUPric Reducing Antioxidant Capacity (CUPRAC) method. echemcom.com In one such study, an ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one demonstrated the best antioxidant activity among the synthesized compounds. echemcom.com

Table 3: DPPH Radical Scavenging Activity of Selected Carbazole Derivatives

| Compound/Derivative | Assay | Comparative Result | Reference |

|---|---|---|---|

| 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone | DPPH | More potent radical scavenging activity than the standard used. | nih.gov |

| Synthesized 9H-carbazole derivatives (compounds 2 & 3) | DPPH | Showed the best outcomes compared to ascorbic acid control. | researchgate.net |

Anti-inflammatory Properties Research

Carbazole and its derivatives have been investigated for their anti-inflammatory properties. echemcom.comniscpr.res.in The carbazole structure is present in the non-steroidal anti-inflammatory drug (NSAID) carprofen, indicating the potential of this chemical scaffold in developing anti-inflammatory agents. nih.gov

Research into novel synthetic carbazole derivatives has demonstrated potent activity against inflammation. niscpr.res.in In one study, the anti-inflammatory effects of newly synthesized compounds were evaluated using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. The potency of the compounds was determined by their ability to reduce inflammation over different time intervals and was compared to the standard drug diclofenac (B195802) sodium. niscpr.res.in The results showed that two of the synthesized carbazole derivatives were found to be more potent against inflammation. niscpr.res.in

The study concluded that the presence of an electron-releasing group on the benzene (B151609) ring of the carbazole derivative increases its potency. niscpr.res.in This suggests that carbazole, when combined with other heterocyclic structures, could serve as a lead for developing molecules with enhanced pharmacological profiles for treating inflammation. niscpr.res.in Compounds containing the 1,3,4-oxadiazole (B1194373) core, which can be synthesized from carbazole precursors, have also been noted for their anti-inflammatory activities. biomedres.us

Anticonvulsant Activity Exploration

The carbazole moiety is found in compounds that exhibit a wide range of biological effects, including anticonvulsant activity. echemcom.combiomedres.us The exploration of carbazole derivatives as potential antiepileptic agents is an active area of research.

Studies have shown that various heterocyclic compounds derived from or related to the carbazole structure possess anticonvulsant properties. For instance, a series of substitute imidazole derivatives were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in rats. amazonaws.com In this pharmacological screening, several of the synthesized compounds were found to be highly potent when compared to the standard drug phenytoin (B1677684) sodium. amazonaws.com The derivatives containing nitro, bromo, and hydroxy groups were identified as being the most effective. amazonaws.com

While not all studies focus directly on this compound, the broader class of compounds containing a carbazole or similar heterocyclic core is of interest. For example, synthesized 4, 5-dihydropyrazol-1-yl ethanone derivatives have all shown antiepileptic activity in the electric shock method. jocpr.com Furthermore, research on quinazolin-4(3H)-one derivatives, which share some structural features relevant to receptor binding, has demonstrated their potential anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com These findings support the continued investigation of carbazole-based structures for the discovery of novel anticonvulsant agents. amazonaws.com

Neuroprotective Potential Assessment

Carbazole and its derivatives have emerged as promising agents for neuroprotection, a field focused on preserving neuronal structure and function against injuries from acute events like traumatic brain injury or chronic neurodegenerative disorders. Research indicates that the carbazole nucleus is a valuable scaffold for developing compounds that can defend the central nervous system (CNS). The neuroprotective effects of these compounds are attributed to several mechanisms, including the reduction of oxidative stress, inhibition of apoptosis (programmed cell death), and the promotion of neuroregeneration.

A variety of N-substituted carbazole derivatives have demonstrated significant neuroprotective capabilities. For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole showed considerable neuroprotective ability at concentrations as low as 3 µM, potentially through an antioxidant mechanism that is independent of glutathione (GSH). Studies have found that the presence of a substituent at the N-position of the carbazole ring is crucial for this activity. Derivatives with bulky groups attached to the nitrogen atom, such as methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl, also displayed significant neuroprotective effects.